molecular formula C29H48O B1205600 alpha-Spinasterol

alpha-Spinasterol

Cat. No.: B1205600
M. Wt: 412.7 g/mol
InChI Key: JZVFJDZBLUFKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-spinasterol (C₂₉H₄₈O; molecular weight: 412.69 g/mol) is a Δ⁷,²²-stigmastadien-3β-ol phytosterol first isolated from spinach (Spinacia oleracea) . It is widely distributed in plants such as Phytolacca americana, Impatiens glandulifera, and Argania spinosa . Structurally, it features a double bond at positions 7 and 22 in the stigmastane skeleton, distinguishing it from other sterols like β-sitosterol or stigmasterol .

Scientific Research Applications

Treatment of Benign Prostatic Hyperplasia (BPH)

Overview
Alpha-spinasterol has shown promising results in the management of benign prostatic hyperplasia, a common condition characterized by the enlargement of the prostate gland. A study using a testosterone-induced rat model demonstrated that this compound significantly reduced prostate weight and levels of dihydrotestosterone (DHT) and testosterone in serum and prostate tissue.

Key Findings

  • Reduction in Hormone Levels : Treatment with this compound resulted in lower serum testosterone levels (10.53 ng/ml) compared to untreated BPH animals (20.80 ng/ml) and significantly decreased DHT levels (14.74 ng/ml vs. 23.95 ng/ml) .
  • Histopathological Improvements : Histological examination revealed that this compound treatment led to only mild glandular hyperplasia, contrasting with significant hyperplasia observed in untreated animals .

Neuroprotective Effects

Cholinesterase Inhibition
this compound exhibits moderate inhibitory activity against cholinesterase enzymes, which are critical targets for Alzheimer's disease treatment. The compound demonstrated an IC50 value of 44.19 µg/mL, indicating its potential as a lead compound for developing drugs aimed at neurodegenerative diseases .

Antioxidant Properties
Although this compound showed weak radical scavenging activity, it still contributes to the overall antioxidant defense mechanism, which is beneficial in neuroprotection .

Antidiabetic Properties

Mechanisms of Action
Recent studies have highlighted the antidiabetic effects of this compound, including:

  • Enhanced Insulin Secretion : It promotes insulin secretion from pancreatic cells.
  • Improved Glucose Uptake : this compound enhances glucose uptake into skeletal muscle cells, potentially aiding in the management of type 2 diabetes .

Research Insights

  • In vitro studies indicated that this compound improved insulin sensitivity and reduced insulin resistance, making it a candidate for further development as an antidiabetic agent .

Potential in Cancer Therapy

This compound has been investigated for its anticancer properties, particularly its ability to modulate pathways involved in tumor growth and progression. Its anti-inflammatory effects may also contribute to its anticancer activity by reducing chronic inflammation associated with cancer development .

Summary Table of Applications

Application AreaMechanism/EffectResearch Findings
Benign Prostatic HyperplasiaReduces testosterone and DHT levelsDecreased prostate weight and histopathological improvements
NeuroprotectionCholinesterase inhibitionModerate inhibitory activity against cholinesterase enzymes
Antidiabetic PropertiesEnhances insulin secretion; improves glucose uptakeIncreased insulin sensitivity; potential for type 2 diabetes management
Cancer TherapyAnti-inflammatory effects; modulation of tumor pathwaysPotential anticancer properties under investigation

Comparison with Similar Compounds

Pharmacological Significance:

  • Antidiabetic Nephropathy : At 9.5 pmol/L, alpha-spinasterol inhibits high glucose-induced mesangial cell proliferation, demonstrating 1,000-fold greater potency than simvastatin in diabetic mice models .
  • Antioxidant and Anti-inflammatory : Reduces oxidative stress and modulates inflammatory pathways, making it a candidate for neurodegenerative and metabolic disorders .

Structural and Functional Comparison

Compound Molecular Formula Double Bond Positions Key Sources Key Pharmacological Activities
This compound C₂₉H₄₈O Δ⁷,²² Impatiens glandulifera, Argania spinosa TRPV1 antagonism, antidiabetic nephropathy
Beta-sitosterol C₂₉H₅₀O Δ⁵ Pumpkin seeds, nuts Cholesterol-lowering, benign prostatic hyperplasia
Stigmasterol C₂₉H₄₆O Δ⁵,²² Soybean, argan oil Anti-arthritic, estrogenic modulation
Spinasterol glucoside C₃₅H₅₈O₆ Δ⁷,²² (with glucose moiety) Psammosilene tunicoides Enhanced bioavailability, neuroprotective potential

Key Differences:

  • Double Bond Configuration : this compound’s Δ⁷,²² structure contrasts with β-sitosterol (Δ⁵) and stigmasterol (Δ⁵,²²), affecting membrane fluidity and receptor interactions .
  • Bioactivity Specificity : this compound uniquely inhibits TRPV1, while β-sitosterol is more effective in modulating cholesterol absorption .

Quantitative Content in Natural Sources

Plant Source This compound Content Beta-Sitosterol Content Reference
Impatiens glandulifera roots 1.12% (dry weight) Not detected
Spinacia oleracea (spinach) 0.01% (dry weight) 0.05%
Pumpkin seeds 0.033% (bound form) 0.5–1.2%
Argania spinosa oil 0.2–0.5% 1.1–1.8%

Notes:

  • This compound is less abundant than β-sitosterol in most plants but is highly concentrated in Impatiens glandulifera roots, making this species a superior extraction source .

Pharmacokinetic and Mechanistic Contrasts

(A) Antidiabetic Activity :

  • This compound: Reduces urinary protein excretion and renal hypertrophy in diabetic mice at nanomolar concentrations, comparable to insulin .
  • Beta-sitosterol : Primarily lowers LDL cholesterol but lacks direct nephroprotective effects .

(B) Neuroactive Properties :

  • This compound : Antagonizes TRPV1, elevating seizure thresholds in mice (ED₅₀: 10 mg/kg) .
  • Stigmasterol : Modulates GABA receptors but shows weaker TRPV1 affinity .

(C) Extraction Efficiency :

  • This compound from Impatiens glandulifera requires hexane extraction and GC-MS/NMR validation, achieving >95% purity .
  • Beta-sitosterol is more easily isolated via standard phytosterol extraction protocols .

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating α-spinasterol from plant sources, and how can extraction efficiency be optimized?

  • Methodological Answer : α-Spinasterol is typically extracted using non-polar solvents like hexane, with sequential extraction steps to maximize yield. For example, triple hexane extraction of freeze-dried Impatiens glandulifera roots achieves ~100% recovery . Efficiency depends on solvent choice, extraction duration, and plant material preparation (e.g., freeze-drying vs. air-drying). GC-MS or HPLC is used for quantification, with α-spinasterol identified via retention indices and NMR data (e.g., 1H-NMR peaks at δ 5.16 ppm for H-22 and δ 0.55 ppm for H-18) .

Q. What biological activities are attributed to α-spinasterol, and how are these validated experimentally?

  • Methodological Answer : α-Spinasterol exhibits COX-1/COX-2 inhibition (IC50: 16.17 μM and 7.76 μM, respectively) and TRPV1 antagonism, validated via in vitro enzyme assays and murine pain models . Bioactivity studies require dose-response curves, negative controls (e.g., vehicle-treated samples), and statistical validation (e.g., ANOVA for inter-group comparisons). Reference standards (HPLC ≥98% purity) must be used to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported α-spinasterol yields across studies, particularly between Impatiens glandulifera and other plant sources?

  • Methodological Answer : Discrepancies often arise from differences in extraction protocols (e.g., solvent polarity, multiple extraction steps) and plant organ specificity. For instance, Impatiens glandulifera roots yield ~1% α-spinasterol, while leaves contain trace amounts . Standardizing protocols (e.g., using triple hexane extraction) and reporting yield per gram of dry weight can mitigate variability. Cross-lab validation using shared reference materials is critical .

Q. What advanced structural elucidation techniques are recommended for α-spinasterol characterization, and how should conflicting spectral data be addressed?

  • Methodological Answer : Combine 1D/2D NMR (e.g., COSY, HSQC) with high-resolution mass spectrometry (HR-MS) for unambiguous identification. Conflicting spectral data (e.g., shifts due to solvent effects) should be resolved by replicating conditions from literature (e.g., CDCl3 solvent in NMR) and referencing published datasets (e.g., Ahmed et al., 2022) . For novel derivatives, X-ray crystallography can confirm stereochemistry .

Properties

IUPAC Name

17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-23,25-27,30H,7,10,12-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVFJDZBLUFKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871672
Record name (24xi)-Stigmasta-7,22-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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